4-methyl-5-[3-(trifluoromethyl)benzenesulfinyl]-1,2,3-thiadiazole
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Overview
Description
4-Methyl-5-[3-(trifluoromethyl)benzenesulfinyl]-1,2,3-thiadiazole is a compound of significant interest in the field of organic chemistry. This compound features a unique combination of a thiadiazole ring and a trifluoromethyl group, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group is particularly noteworthy due to its influence on the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-5-[3-(trifluoromethyl)benzenesulfinyl]-1,2,3-thiadiazole typically involves the reaction of 3-(trifluoromethyl)benzenesulfinyl chloride with a suitable thiadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-[3-(trifluoromethyl)benzenesulfinyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
4-Methyl-5-[3-(trifluoromethyl)benzenesulfinyl]-1,2,3-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-5-[3-(trifluoromethyl)benzenesulfinyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzonitrile
- 4-Methyl-2-(trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzenesulfonyl chloride
Comparison: 4-Methyl-5-[3-(trifluoromethyl)benzenesulfinyl]-1,2,3-thiadiazole stands out due to its unique combination of a thiadiazole ring and a trifluoromethyl group. This combination imparts distinct reactivity and stability compared to other similar compounds. The presence of the sulfinyl group further enhances its chemical versatility, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-methyl-5-[3-(trifluoromethyl)phenyl]sulfinylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS2/c1-6-9(17-15-14-6)18(16)8-4-2-3-7(5-8)10(11,12)13/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDQKFIFMGUXLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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